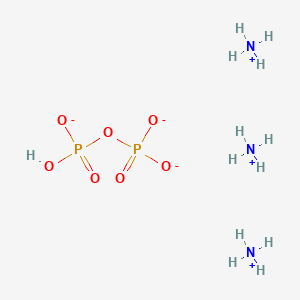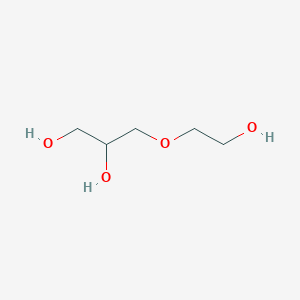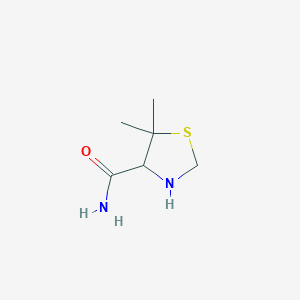
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide, also known as DMTIC, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. DMTIC is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
生化和生理效应
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide inhibits the growth of cancer cells, including breast cancer cells and lung cancer cells. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to stimulate the growth of certain plants, which could have potential applications in agriculture.
实验室实验的优点和局限性
One of the advantages of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
未来方向
There are several future directions for the study of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide. One potential direction is the investigation of its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another potential direction is the investigation of its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants. In addition, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide and its potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
科学研究应用
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In agriculture, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants.
属性
CAS 编号 |
13195-32-9 |
|---|---|
产品名称 |
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide |
分子式 |
C6H12N2OS |
分子量 |
160.24 g/mol |
IUPAC 名称 |
5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS/c1-6(2)4(5(7)9)8-3-10-6/h4,8H,3H2,1-2H3,(H2,7,9) |
InChI 键 |
DXYJRSGGMXMKOO-UHFFFAOYSA-N |
SMILES |
CC1(C(NCS1)C(=O)N)C |
规范 SMILES |
CC1(C(NCS1)C(=O)N)C |
同义词 |
4-Thiazolidinecarboxamide,5,5-dimethyl-(7CI,8CI,9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

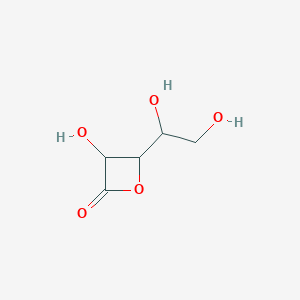
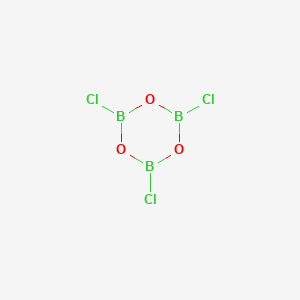
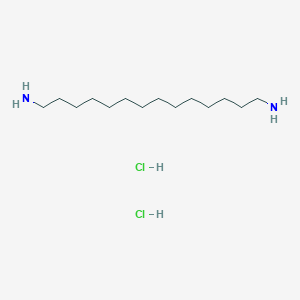
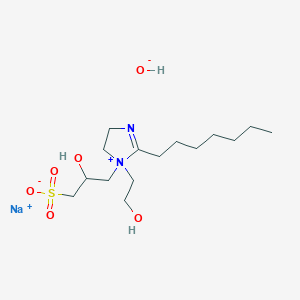
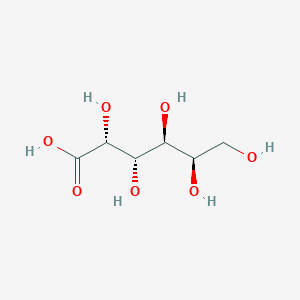

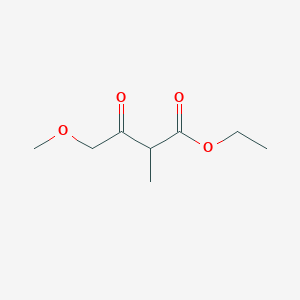
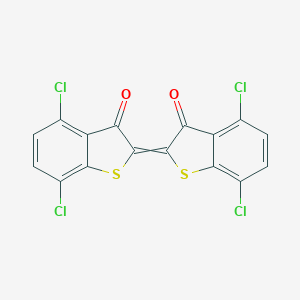
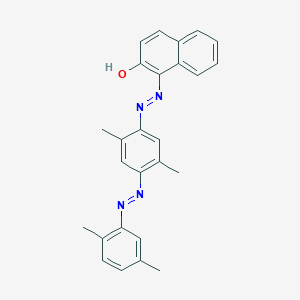
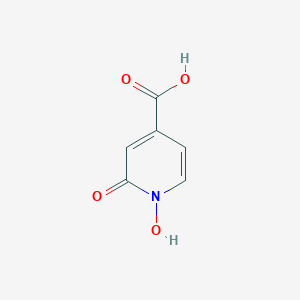
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

